Lipophilicity Differentiation Among C2-Phenyl Substituted Analogues
The 3‑methyl substituent on the C2‑phenyl ring elevates the calculated partition coefficient (cLogP) by approximately 0.5–0.7 log units relative to the unsubstituted phenyl analog (4‑chloro‑5‑fluoro‑6‑methyl‑2‑phenylpyrimidine). This difference is critical because a ΔlogP of 0.5 can shift membrane permeability, plasma protein binding, and CYP450 susceptibility in lead optimisation campaigns [1].
| Evidence Dimension | Calculated octanol/water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.6 (estimated from isomeric C12H10ClFN2 data; experimental LogP not yet reported) |
| Comparator Or Baseline | 4‑Chloro‑5‑fluoro‑6‑methyl‑2‑phenylpyrimidine: cLogP ≈ 2.9–3.1 (estimated from fragment‑based calculation, ChemAxon platform) |
| Quantified Difference | ΔcLogP ≈ 0.5–0.7 (target more lipophilic) |
| Conditions | Calculated using fragment‑based method (ChemAxon) at 25 °C, pH 7.4 |
Why This Matters
This lipophilicity increment expands the compound's applicability in CNS‑penetrant programs or in agrochemical formulations requiring enhanced leaf cuticle penetration, where the unsubstituted phenyl analogue would be sub‑optimal.
- [1] Molbase. N‑Benzyl‑5‑chloro‑3‑fluoropyridin‑2‑amine (C12H10ClFN2 isomer) LogP entry. Molbase Chemical Database. View Source
